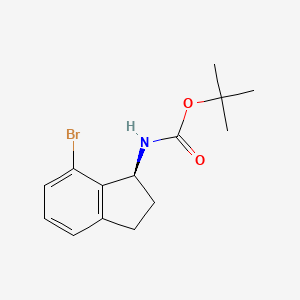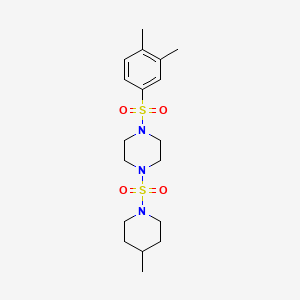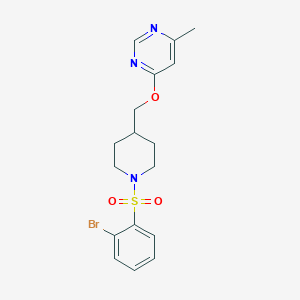
5-Bromo-4-cyanothiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiophene derivatives, including compounds related to 5-bromo-4-cyanothiophene-2-carboxylic acid, has been extensively studied. For example, a method for preparing terthiophene-3′-carboxylic acid, a similar compound, involves the treatment of 3′-bromothiophene with CuCN in DMF followed by hydrolysis in KOH-ethoxyethanol, which could be relevant for synthesizing the compound of interest (Lee, Shim, & Shin, 2002). Moreover, the synthesis of novel thiophene-based derivatives from 5-bromothiophene-2-carboxylic acid via Suzuki cross-coupling reactions demonstrates the versatility of thiophene carboxylic acids in chemical synthesis (Rasool et al., 2020).
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be finely tuned through various synthetic methods. Studies on the crystal structure of related compounds reveal insights into the geometric configuration that can influence the physical and chemical properties of thiophene-based molecules (Anuradha et al., 2014).
Chemical Reactions and Properties
Thiophene derivatives engage in a wide range of chemical reactions, offering a pathway to synthesize a variety of functional materials. The regioselective synthesis of thiophene carboxamides and the investigation of their chemical properties highlight the compound's reactivity and potential for further functionalization (Bar et al., 2021).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in material science and organic electronics. Studies on the synthesis and characterization of polythiophenes from thiophene carboxylic acids provide valuable data on these physical properties (Rehahn, Schlüter, Wegner, & Feast, 1989).
Chemical Properties Analysis
The chemical properties of 5-bromo-4-cyanothiophene-2-carboxylic acid, including its reactivity, stability, and potential for further chemical transformations, are of significant interest. The efficient preparation and study of thiophene-2-carboxamide derivatives without using any catalysts shed light on the compound's chemical behavior and potential applications in the synthesis of complex molecules (Gao et al., 2013).
Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics
A significant area of research involving 5-Bromo-4-cyanothiophene-2-carboxylic acid relates to its metabolism and pharmacokinetics. Studies have explored how it is processed and distributed in the body. For example, one study focused on the metabolism of a related compound, diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (NO-1886), in rats, finding significant metabolite formation and distribution patterns (Morioka et al., 1996; Morioka et al., 2003).
Chemical Synthesis and Derivative Analysis
Research also delves into the chemical synthesis of various compounds related to 5-Bromo-4-cyanothiophene-2-carboxylic acid and the analysis of its derivatives. For instance, studies have been conducted on the synthesis and hypoglycemic activity of certain phenylalkyloxiranecarboxylic acid derivatives, shedding light on their potential therapeutic applications (Eistetter & Wolf, 1982).
Antitumor and Antiinflammatory Properties
The compound and its derivatives have been examined for their antitumor and antiinflammatory properties. For example, rhenium carboxylates, structurally related to 5-Bromo-4-cyanothiophene-2-carboxylic acid, were assessed for their effectiveness in increasing the life span of mice with certain types of leukemia or melanoma, indicating potential antitumor applications (Eastland et al., 1983). Moreover, certain inhibitors structurally related to the compound were evaluated for their antiinflammatory effects in models of epidermal hyperproliferation (Chan et al., 1987).
Psychoactive Properties and Potential Abuse
There is also research investigating the psychoactive properties and potential abuse of compounds structurally similar to 5-Bromo-4-cyanothiophene-2-carboxylic acid. Studies have focused on understanding the psychoactive effects, metabolism, and potential risks associated with these compounds, contributing to the broader knowledge of their pharmacological and toxicological profiles (Glennon et al., 1988; Carmo et al., 2004).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
5-bromo-4-cyanothiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrNO2S/c7-5-3(2-8)1-4(11-5)6(9)10/h1H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFLKXMVSQONTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C#N)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-cyanothiophene-2-carboxylic acid | |
CAS RN |
1503328-42-4 |
Source


|
| Record name | 5-bromo-4-cyanothiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,6-dimethylphenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2490046.png)
![4-(tert-butyl)-N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylphenyl}benzenesulfonamide](/img/structure/B2490047.png)
![2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2490048.png)


![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2490053.png)
![5-Fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2490054.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2490059.png)
![4-chloro-N-[(2,3-diphenyltetrahydro-5-isoxazolyl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B2490060.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2490061.png)
![N-(Oxan-4-yl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2490065.png)

